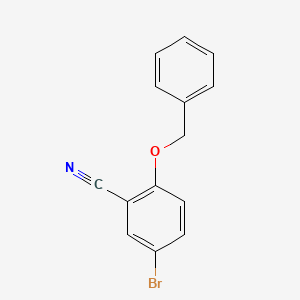
2-(Benzyloxy)-5-bromobenzonitrile
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and spectral properties. It also includes studying the compound’s stability under various conditions .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis of 2-Aminobenzonitriles: The study by Chen et al. (2018) describes the preparation of 2-aminobenzonitriles from 2-arylindoles, which can be used to synthesize benzoxazinones. This involves iron(III)-catalyzed C-C bond cleavage and highlights an inexpensive catalyst and scalability of the process.
- Anticancer Activity of Iron(II)-Cyclopentadienyl Compounds: Pilon et al. (2020) explored compounds including 4-bromobenzonitrile derivatives, revealing strong activity against colorectal and triple-negative breast cancer cells, indicating potential biomedical applications (Pilon et al., 2020).
- Catalysis in Aryl Halides Amidation: Yin and Buchwald (2002) investigated a palladium-catalyzed coupling process involving 4-bromobenzonitrile, highlighting its utility in C-N bond-forming reactions (Yin & Buchwald, 2002).
Agricultural and Environmental Applications
- Herbicide Resistance in Transgenic Plants: Stalker et al. (1988) demonstrated the use of a bacterial detoxification gene for herbicide bromoxynil, related to bromobenzonitrile, in transgenic tobacco plants. This confers resistance to the herbicide, showcasing a novel approach for herbicide-resistant crops (Stalker et al., 1988).
Pharmaceutical and Medical Research
- Synthesis of Isoflavones: Horie et al. (1996) discussed synthesizing isoflavones, starting with compounds including bromobenzonitrile derivatives. These compounds have significant implications in medicinal chemistry, particularly in cancer treatment (Horie et al., 1996).
Photophysical Studies
- Photochemistry of Substituted Halogenophenols: Bonnichon et al. (1999) studied the photochemistry of compounds like 5-chloro-2-hydroxybenzonitrile, which may offer insights into the behavior of similar bromobenzonitrile derivatives under photophysical conditions (Bonnichon et al., 1999).
Electrocatalysis
- Electrocatalytic Reduction of Benzyl Bromide: Isse et al. (2006) investigated the reduction of benzyl bromide at silver cathodes, providing insights into electrocatalytic processes that could be relevant for similar bromobenzonitrile compounds (Isse et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-phenylmethoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIVFKIPZRHNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


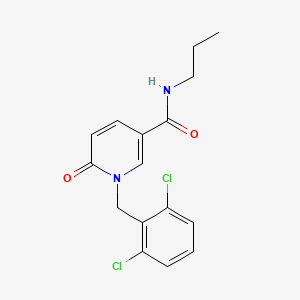
![methyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2977064.png)
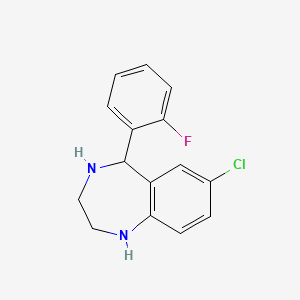
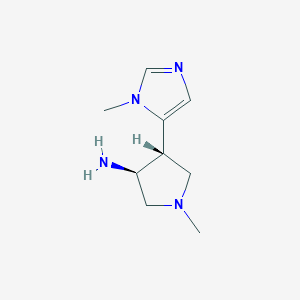
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2977068.png)

![N-(2-chlorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2977071.png)
![1-[(4-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)
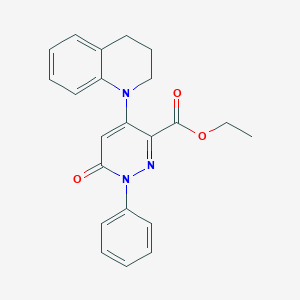
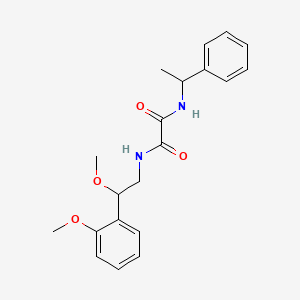
![1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2977077.png)
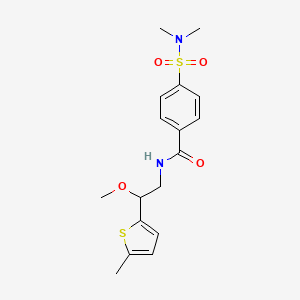

![8-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2977083.png)